

# Crystal field splitting in europium sulfide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Europium sulfide*

Cat. No.: *B077022*

[Get Quote](#)

An In-depth Technical Guide to Crystal Field Splitting in **Europium Sulfide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Europium Sulfide (EuS)** is a notable ferromagnetic semiconductor, distinguished by its unique magneto-optical properties that are intrinsically linked to its electronic structure. A fundamental understanding of the crystal field splitting in EuS is paramount for harnessing its potential in advanced applications such as spintronics, magneto-optical devices, and as a spin filter material. This technical guide provides a comprehensive overview of the crystal field theory as applied to EuS, detailing the splitting of the europium 5d orbitals. It includes a compilation of quantitative data, outlines detailed experimental protocols for material characterization, and presents visual diagrams to elucidate key concepts and workflows.

## Introduction to Europium Sulfide (EuS)

Europium (II) Sulfide is an inorganic compound that crystallizes in a face-centered cubic (FCC) lattice, adopting the rock-salt crystal structure.<sup>[1][2]</sup> In this configuration, each  $\text{Eu}^{2+}$  ion is octahedrally coordinated by six  $\text{S}^{2-}$  ions and vice versa. The  $\text{Eu}^{2+}$  ion has an electronic configuration of  $[\text{Xe}] 4f^7$ , resulting in a large, localized magnetic moment of approximately 7  $\mu\text{B}$  per atom.<sup>[3]</sup> EuS is a ferromagnetic material with a Curie temperature ( $T_c$ ) of around 16.6 K, above which it behaves as a simple paramagnet.<sup>[1][2]</sup> Its unique combination of semiconducting and ferromagnetic properties makes it a model material for studying magnetic semiconductors.

The key electronic transitions responsible for the optical and magneto-optical properties of EuS involve the promotion of an electron from the localized  $4f^7$  ground state to the  $4f^65d^1$  excited state. The 5d orbitals of the  $\text{Eu}^{2+}$  ion are directly influenced by the electrostatic field created by the surrounding sulfide ions, leading to a phenomenon known as crystal field splitting.

## Crystal Field Theory and the Splitting of 5d Orbitals in EuS

Crystal Field Theory (CFT) provides a model to understand the splitting of degenerate electronic orbitals of a central metal ion when it is subjected to the electrostatic field of surrounding ligands.[4][5] In the case of EuS, the  $\text{Eu}^{2+}$  ion is the central metal ion, and the six neighboring  $\text{S}^{2-}$  ions act as point charges, creating an octahedral crystal field.

In a free  $\text{Eu}^{2+}$  ion, the five d-orbitals are degenerate. However, in the octahedral field of the EuS lattice, these orbitals split into two distinct energy levels:

- The  $t_{2g}$  triplet: This lower energy set consists of the  $d_{xy}$ ,  $d_{yz}$ , and  $d_{xz}$  orbitals, which are oriented between the Cartesian axes and thus experience less electrostatic repulsion from the  $\text{S}^{2-}$  ligands.
- The  $e_g$  doublet: This higher energy set consists of the  $d_{z^2}$  and  $d_{x^2-y^2}$  orbitals, which are oriented directly towards the  $\text{S}^{2-}$  ligands along the axes, resulting in greater electrostatic repulsion.[6]

The energy separation between the  $t_{2g}$  and  $e_g$  levels is defined as the crystal field splitting parameter, denoted as  $\Delta_o$  or  $10Dq$ . [7] This splitting is a critical parameter that governs the electronic and optical properties of EuS.

## Quantitative Data for Europium Sulfide

The following tables summarize key quantitative data for EuS, compiled from various experimental and theoretical studies.

Table 1: General Properties of **Europium Sulfide** (EuS)

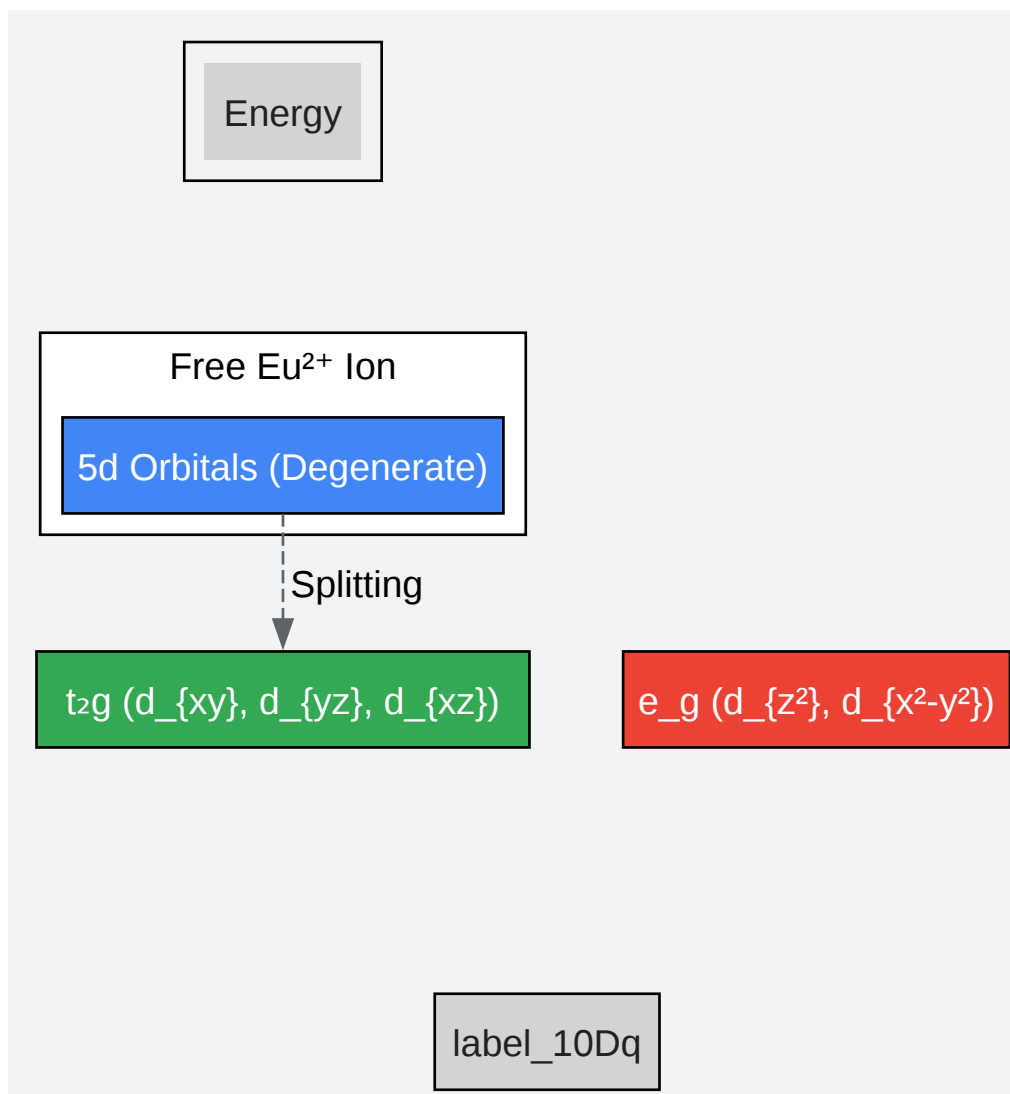
Property	Value	Reference(s)
Chemical Formula	EuS	[1][2]
Crystal Structure	Rock-salt (FCC)	[1][2]
Density	5.75 g/cm <sup>3</sup>	[1]
Molar Mass	184.03 g/mol	[2]
Melting Point	2250 °C	[2]
Curie Temperature (T <sub>c</sub> )	16.6 K - 18.2 K	[1][2][8]
Magnetic Moment	~7 μB / Eu atom	[3]

Table 2: Electronic and Optical Properties of **Europium Sulfide** (EuS)

Property	Energy Value (eV)	Description	Reference(s)
Band Gap (E <sub>g</sub> )	~1.65 eV	Energy gap between the 4f level and the bottom of the conduction band.	[3]
First Absorption Peak	~2.4 eV	Corresponds to the 4f <sup>7</sup> → 4f <sup>6</sup> 5d <sup>1</sup> (t <sub>2g</sub> ) transition.	[9]
Crystal Field Splitting (10Dq)	~2.1 eV	Estimated energy difference between e <sub>g</sub> and t <sub>2g</sub> levels.	[9]

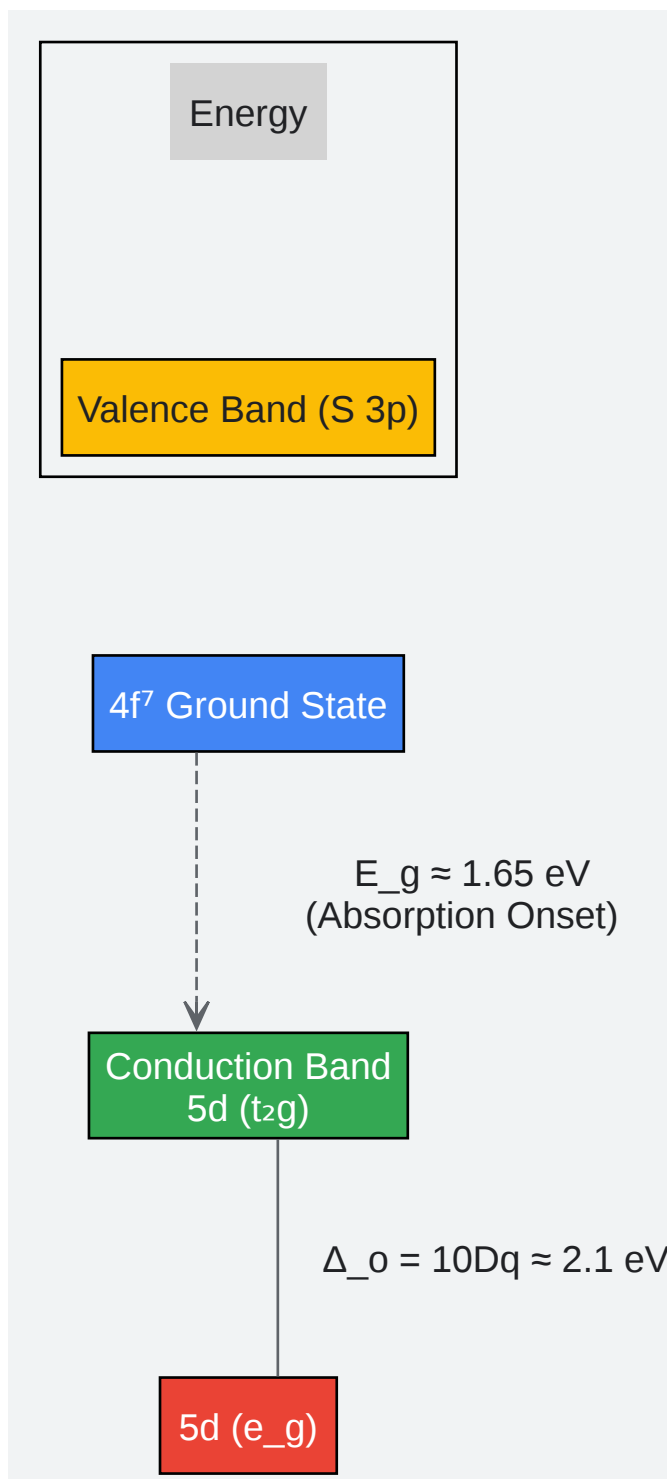
## Visualizing Crystal Field Splitting and Experimental Workflows

Diagrams generated using Graphviz provide clear visual representations of the theoretical concepts and experimental processes.



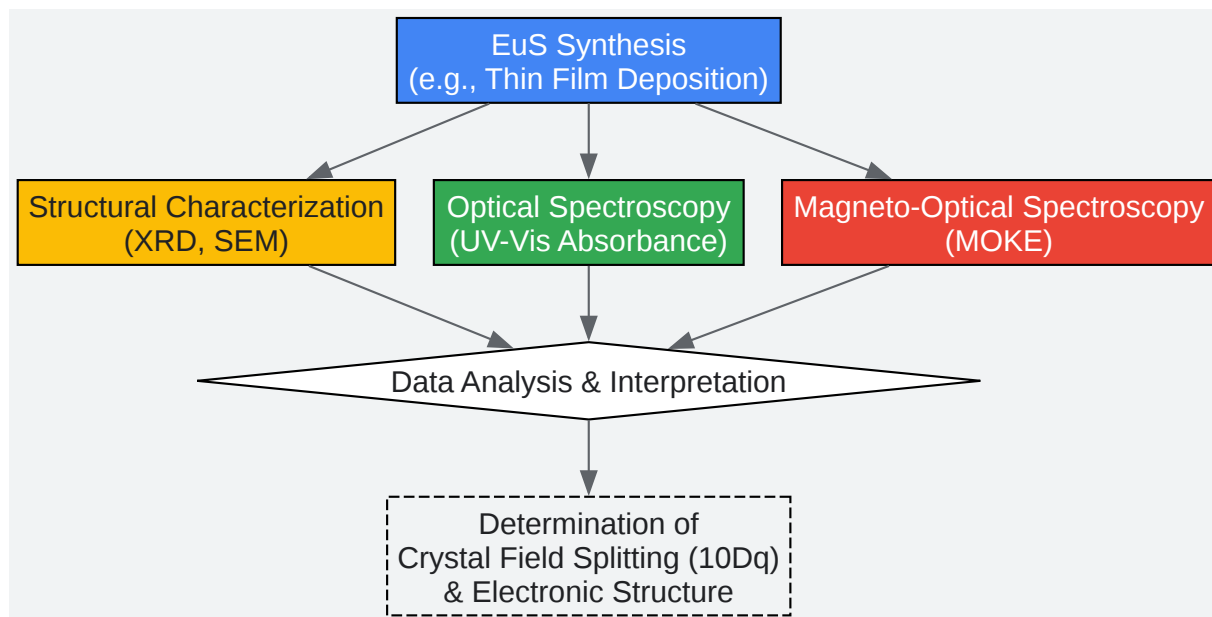
[Click to download full resolution via product page](#)

Caption: Crystal field splitting of  $\text{Eu}^{2+}$  5d orbitals in an octahedral environment.



[Click to download full resolution via product page](#)

Caption: Simplified energy level diagram for **Europium Sulfide** (EuS).



[Click to download full resolution via product page](#)

Caption: Workflow for the experimental characterization of EuS.

## Experimental Protocols

### Synthesis of EuS Thin Films

A common method for preparing EuS thin films for optical and magnetic studies is e-beam evaporation.[3]

- Substrate Preparation: Si/SiO<sub>2</sub> wafers are cleaned thoroughly with isopropanol to remove surface contaminants.[3]
- Precursor Material: High-purity (99.99%) EuS powder is used as the source material.[3]
- Deposition: The process is carried out in an ultra-high-vacuum chamber (base pressure < 2 x 10<sup>-9</sup> mbar). The EuS powder is heated using an electron beam, causing it to sublime and deposit onto the substrate.

- **Thickness Control:** A quartz microbalance is used to monitor and control the film thickness in real-time.[3]
- **Sample Handling:** The substrate is typically kept at room temperature during deposition. After deposition, the samples are removed from the chamber under an inert nitrogen atmosphere to prevent oxidation.[3]

## Optical Absorption Spectroscopy (UV-Vis)

This technique is used to measure the energy of electronic transitions, which is fundamental for determining the band gap and crystal field splitting.[10][11]

- **Instrumentation:** A double-beam UV-Vis spectrophotometer is used, typically covering a wavelength range of 190-1100 nm. The instrument consists of a light source (deuterium and tungsten lamps), a monochromator, a sample holder, and a detector.[10]
- **Sample Preparation:** An EuS thin film on a transparent substrate (e.g., quartz) is placed in the sample beam path. A blank substrate identical to the one used for the film is placed in the reference beam path to account for any absorption or reflection from the substrate itself.
- **Measurement:** The spectrophotometer scans through the specified wavelength range, measuring the intensity of light passing through the sample ( $I$ ) and the reference ( $I_0$ ).
- **Data Analysis:** The absorbance ( $A$ ) is calculated using the formula  $A = -\log(I/I_0)$ . [12] The resulting absorbance spectrum is plotted as a function of wavelength or energy. Peaks in the spectrum correspond to electronic transitions. The onset of strong absorption is used to determine the band gap energy ( $E_g$ ), and the energies of prominent peaks are assigned to specific transitions, such as  $4f \rightarrow 5d(t_{2g})$  and  $4f \rightarrow 5d(e_g)$ .

## Magneto-Optical Kerr Effect (MOKE) Spectroscopy

MOKE is a sensitive technique for probing the surface magnetism of materials by detecting changes in the polarization of light upon reflection from a magnetized sample.[13][14]

- **Principle:** When linearly polarized light reflects from a magnetic material, its plane of polarization is rotated, and it becomes elliptically polarized. The magnitude of this rotation (Kerr rotation) and ellipticity are proportional to the material's magnetization.

- Experimental Setup (Polar MOKE):
  - A light source (e.g., a laser) produces a collimated beam.
  - The light passes through a polarizer to define its initial linear polarization state.
  - The polarized light is directed onto the EuS sample, which is mounted in an electromagnet capable of applying a magnetic field perpendicular to the sample surface (polar configuration).<sup>[13]</sup>
  - The reflected light passes through a second polarizer (analyzer), which is set at a slight angle to the first.
  - A photodiode detector measures the intensity of the light passing through the analyzer.
- Measurement: The magnetic field is swept, and the change in the detected light intensity is recorded. This change is proportional to the Kerr rotation and, therefore, to the sample's magnetization.
- Data Analysis: Plotting the MOKE signal as a function of the applied magnetic field yields a hysteresis loop, from which key magnetic properties like coercivity and remanence can be determined. By performing these measurements at various wavelengths, one can obtain spectroscopic information about the magneto-optically active electronic transitions.

## Conclusion

The electronic and magnetic properties of **Europium Sulfide** are fundamentally dictated by the  $4f^7$  electronic configuration of the  $\text{Eu}^{2+}$  ions and the crystal field splitting of the 5d orbitals. The octahedral coordination of  $\text{Eu}^{2+}$  by  $\text{S}^{2-}$  in the rock-salt lattice lifts the degeneracy of the 5d orbitals, splitting them into lower-energy  $t_{2g}$  and higher-energy  $e_g$  states, with an energy separation ( $10Dq$ ) of approximately 2.1 eV. This splitting governs the features observed in optical absorption spectra and is essential for understanding the material's behavior in magneto-optical applications. The experimental protocols outlined herein provide a robust framework for the synthesis and detailed characterization of EuS, enabling researchers to further explore and exploit its unique properties for next-generation technologies.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. azom.com [azom.com]
- 2. Europium(II) sulfide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Crystal field theory - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]
- 11. indico.ictp.it [indico.ictp.it]
- 12. physics.iisc.ac.in [physics.iisc.ac.in]
- 13. Magneto-optic Kerr effect - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Crystal field splitting in europium sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077022#crystal-field-splitting-in-europium-sulfide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)